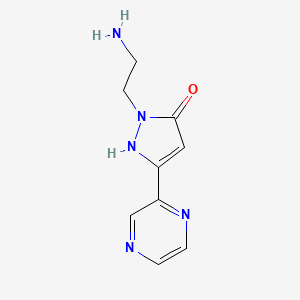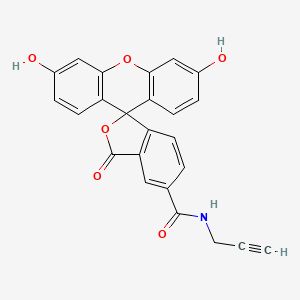
FAM alkyne, 5-isomer
Descripción general
Descripción
Synthesis Analysis
FAM alkyne, 5-isomer is an amino derivative of fluorescein. It contains a linker arm between the aliphatic amine group and the fluorophore . This structure makes it useful for labeling via enzymatic transamination, reactions with electrophilic reagents, and reductive amination .Molecular Structure Analysis
The molecular formula of this compound is C24H15O6N . It contains a total of 50 bonds, including 35 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, and 18 aromatic bonds .Chemical Reactions Analysis
This compound is used in copper-catalyzed click chemistry . It can react with molecules containing azide groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 413.38 . It has good solubility in aqueous buffers (pH > 8), alcohols, DMSO, and DMF . Its excitation maximum is at 492 nm, and its emission maximum is at 517 nm . The compound is a yellow solid .Aplicaciones Científicas De Investigación
1. Adsorption Separation in Chemical Industries
FAM alkyne, specifically in the context of alkyne compounds, plays a crucial role in the adsorption separation process in the chemical industry. For instance, the removal of alkyne compounds from isoprene, a valuable monomer, is essential for obtaining polymer-grade olefins. Studies have demonstrated the efficacy of zeolites in the selective adsorption of alkynes from binary liquid-phase mixtures, highlighting the potential of FAM alkynes in industrial separation processes (Yang et al., 2022).
2. Catalysis and Material Science
FAM alkyne derivatives are instrumental in catalysis and material science. For example, research on formic acid modulated (fam) aluminium fumarate MOFs (Metal-Organic Frameworks) shows improved water vapor uptake rates, making them potential adsorbents for heat transmission applications. This signifies the versatility of FAM alkynes in modifying materials for specific industrial applications (Teo et al., 2018).
3. DNA Sequencing and Fluorescent Labeling
In the field of biotechnology, FAM alkyne plays a pivotal role in DNA sequencing and fluorescent labeling. The "Click Chemistry" approach using alkynyl FAM and azido-labeled DNA demonstrates the production of FAM-labeled single-stranded DNA. This innovation is crucial for DNA sequencing, providing high resolution and efficiency (Seo et al., 2003).
4. Optical and Imaging Applications
FAM alkynes are valuable in the development of optical materials and imaging techniques. For instance, tuning the pKa of carboxyfluorescein (FAM) with arginine-rich peptides for intracellular pH imaging showcases the potential of FAM alkynes in biomedical imaging. This research indicates the adaptability of FAM alkynes to diverse pH conditions, enhancing their applicability in biological imaging (Xia et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of FAM Alkyne, 5-Isomer is alkaline phosphatase (ALP), a crucial enzyme involved in various biological processes . The compound serves as a highly selective and sensitive fluorescent biosensor for alkaline phosphatase .
Mode of Action
this compound interacts with its target, alkaline phosphatase, through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This process involves the reaction of the alkyne group present in the this compound with molecules containing azide groups .
Pharmacokinetics
It is known that the compound possesses significant aqueous solubility , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the generation of a strong fluorescence signal . This fluorescence can be easily detected, making this compound a useful tool for studying the activity and localization of alkaline phosphatase in biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and temperature . Therefore, it is recommended to store it under low temperature and dry conditions to maintain its optimal performance .
Safety and Hazards
Direcciones Futuras
FAM alkyne, 5-isomer is a building block for developing fluoresceinated bioconjugates by reacting with an azide group . It is a purified single isomer of carboxyfluorescein . This suggests potential future directions in the development of new bioconjugates for various applications.
Relevant Papers The paper by Kamzabek et al. discusses the use of this compound in the development of thermoresponsive fluorescence switches based on Au@pNIPAM nanoparticles .
Análisis Bioquímico
Biochemical Properties
FAM alkyne, 5-isomer, plays a crucial role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is commonly used to label proteins and nucleic acids, enabling researchers to study their localization, dynamics, and functions within cells. The interaction between this compound, and these biomolecules is facilitated by the copper-catalyzed azide-alkyne cycloaddition reaction, which forms a stable triazole linkage .
Cellular Effects
This compound, has significant effects on various types of cells and cellular processes. It is used to visualize and track the movement of biomolecules within cells, providing insights into cell signaling pathways, gene expression, and cellular metabolism. By labeling specific proteins or nucleic acids, this compound, allows researchers to observe changes in cell function and behavior in real-time .
Molecular Mechanism
The molecular mechanism of this compound, involves its ability to form covalent bonds with biomolecules through click chemistry. This process is highly specific and efficient, allowing for the precise labeling of target molecules. The binding interactions of this compound, with biomolecules are primarily mediated by the copper-catalyzed azide-alkyne cycloaddition reaction. This reaction results in the formation of a stable triazole linkage, which can be used to track and study the labeled biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, can change over time. The compound is known for its stability, with a shelf life of up to 24 months when stored at -20°C in the dark. Prolonged exposure to light and higher temperatures can lead to degradation, affecting its fluorescence properties and labeling efficiency. Long-term studies have shown that this compound, maintains its functionality in both in vitro and in vivo settings, although its performance may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effectively labels target biomolecules without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is important to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects .
Metabolic Pathways
This compound, is involved in various metabolic pathways, particularly those related to its role as a fluorescent label. The compound interacts with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. Its ability to form stable covalent bonds with biomolecules through click chemistry allows for the precise tracking of metabolic changes and the study of metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound, is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, allowing researchers to study the spatial distribution of labeled biomolecules. The compound’s significant aqueous solubility facilitates its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound, is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, affecting its activity and function. By labeling specific biomolecules, this compound, enables the study of subcellular processes and the dynamics of biomolecule localization .
Propiedades
IUPAC Name |
3',6'-dihydroxy-3-oxo-N-prop-2-ynylspiro[2-benzofuran-1,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBAJBIGCBVWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402432-77-2 | |
| Record name | 1402432-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


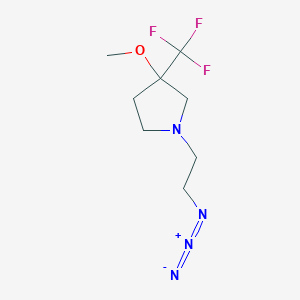
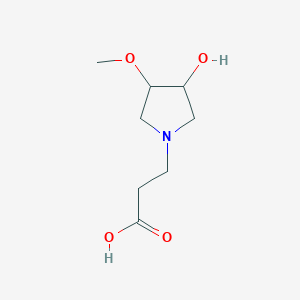
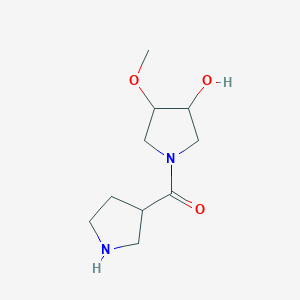
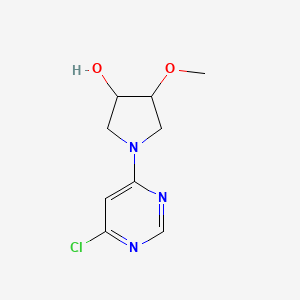
![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)
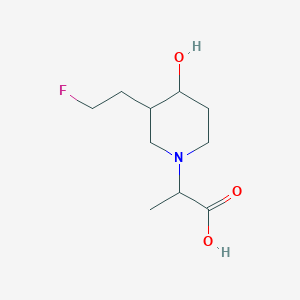
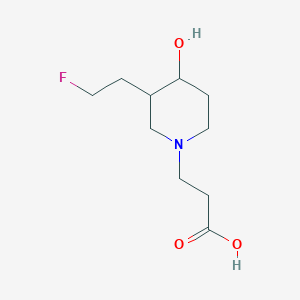
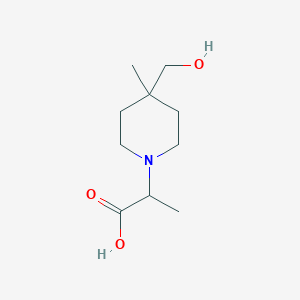
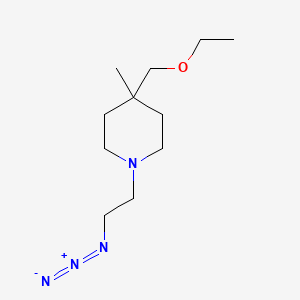
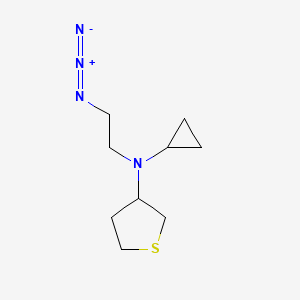
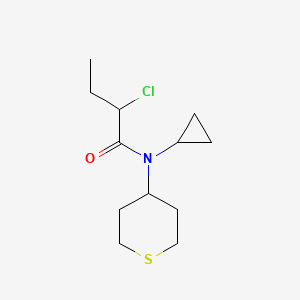
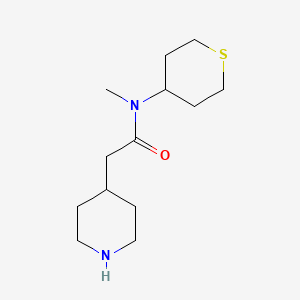
![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)
